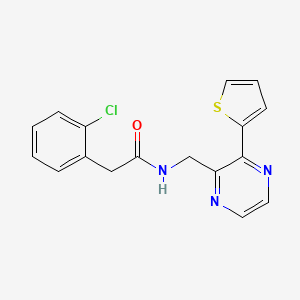

2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Description

2-(2-Chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a 2-chlorophenyl group, a pyrazine core substituted with a thiophen-2-yl moiety, and an acetamide linker (Figure 1). This compound combines structural motifs associated with diverse pharmacological activities, including kinase inhibition and CNS targeting .

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS/c18-13-5-2-1-4-12(13)10-16(22)21-11-14-17(20-8-7-19-14)15-6-3-9-23-15/h1-9H,10-11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTWIVUQEDSEFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a notable member of the class of N-containing heterocycles, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanism of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a chlorophenyl group, a thiophene moiety, and a pyrazine ring, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease processes. For instance, compounds with similar structures have demonstrated efficacy against viral infections and bacterial resistance mechanisms.

Antiviral Activity

Research indicates that derivatives of thiophene and pyrazine compounds exhibit significant antiviral properties. For example, compounds that share structural features with This compound have shown effectiveness against viruses such as HIV and Hepatitis C. The EC50 values for related compounds often fall within the range of 0.26 μM to 3.98 μM, indicating potent antiviral activity with low cytotoxicity .

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial potential of similar pyrazine derivatives. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.22 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The synergistic effects observed when combined with standard antibiotics like Ciprofloxacin highlight their potential as adjunct therapies .

Case Studies

- Antiviral Efficacy : A study on a related compound demonstrated an EC50 value of 0.35 μM against HIV type 1, with a therapeutic index exceeding 105.25, underscoring its potential for clinical application .

- Antimicrobial Synergy : Another investigation revealed that certain derivatives displayed significant antibacterial activity, with MIC values ranging from 0.22 to 0.25 μg/mL. These compounds also inhibited biofilm formation effectively, suggesting their utility in treating resistant bacterial infections .

Research Findings Summary

| Activity Type | EC50/MIC Values | Notable Findings |

|---|---|---|

| Antiviral | 0.26 - 3.98 μM | Effective against HIV and Hepatitis C |

| Antimicrobial | 0.22 - 0.25 μg/mL | Significant synergy with Ciprofloxacin |

| Cytotoxicity | IC50 > 60 μM | Low hemolytic activity and non-cytotoxic effects |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs are compared below based on heterocyclic cores, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

*Molecular formulas estimated from IUPAC names.

Key Observations:

Heterocyclic Core Influence: The target compound’s pyrazine core distinguishes it from quinazolinone () or pyridine-based analogs (). Pyrazines often enhance metabolic stability and π-π stacking interactions in drug design . Quinazolinone derivatives (e.g., 8c, 8d) exhibit lower yields (52–57%) compared to pyridine-thioacetamide analogs (85% yield in ), suggesting divergent synthetic efficiencies .

Substituent Effects: The 2-chlorophenyl group in the target compound is shared with 8c and 8d but contrasts with 4-chlorophenyl in . Chlorophenyl groups modulate lipophilicity and receptor binding .

Spectroscopic Characterization :

- IR and NMR data for analogs () confirm acetamide C=O stretches (~1650–1700 cm⁻¹) and aromatic proton resonances (δ 6.5–8.5 ppm), which are expected in the target compound .

Research Findings and Implications

- Biological Relevance : While highlights CNS-targeting acetamides (e.g., [¹¹C]PK11195), the target’s pyrazine-thiophene architecture may align with kinase inhibitors (e.g., ’s compound 3) or anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.